Mannan oligosaccharides (cut-off<10kDa)
Description
Significance of Mannan (B1593421) Oligosaccharides (MOS) in Contemporary Glycoscience
Mannan oligosaccharides (MOS) are complex carbohydrates composed of mannose monomer units. wikipedia.orgwikipedia.org They are typically derived from the hydrolysis of longer mannan polysaccharides, which are abundant in nature. wikipedia.org Key sources for mannans include the cell walls of yeast (notably Saccharomyces cerevisiae), certain bacteria, and various plants like the konjac plant and trees that produce ivory nut. wikipedia.orgwikipedia.org
In the broad field of glycoscience, which studies the structure, biosynthesis, and biology of saccharides, MOS hold considerable significance. Their functions extend beyond simple energy storage and are integral to complex biological processes. wikipedia.org Oligosaccharides, in general, play crucial roles in cell recognition and cell adhesion. wikipedia.org MOS, specifically, are recognized for their immunomodulatory properties and their ability to interact with the gut microbiome. wikipedia.orgohly.com Unlike some other oligosaccharides, they are noted for their primary mode of action which involves the agglutination of pathogens with type-1 fimbriae, preventing them from colonizing the gut. wikipedia.orgvitaferm.com This prebiotic activity, which stimulates the growth of beneficial gut bacteria, has made MOS a widely studied component in both animal nutrition and, increasingly, for potential human health applications. ohly.comvitaferm.com The structure of MOS can vary depending on the source; for example, yeast mannans feature a backbone of α-(1,6) linked mannose units with α-(1,2) and α-(1,3) linked branches, while plant-derived mannans often have β-(1,4) linkages. wikipedia.orgucp.pt
Rationale for Research Focus on Mannan Oligosaccharides with Molecular Weight Cut-off Below 10 kDa
The scientific community's focus has progressively sharpened on low molecular weight (LMW) fractions of mannan oligosaccharides, specifically those under 10 kDa. This molecular weight corresponds to oligosaccharides with a low to moderate degree of polymerization (DP), typically ranging from 2 to 10 monosaccharide units. nih.gov The rationale for this specific focus is rooted in the observation that biological activity is often size-dependent.
Several studies indicate that LMW-MOS exhibit more potent or specific bioactivities compared to their high molecular weight polysaccharide precursors. nih.govnih.gov For instance, research has shown that oligosaccharides with a DP of 2-6 are particularly effective. nih.gov These smaller molecules can be more readily interactive with cellular receptors and microbial surfaces. Research into LMW-MOS derived from Gleditsia microphylla gum and other sources has aimed to optimize production to yield fractions with a DP of 2-5, which are considered highly bioactive. researchgate.net One study successfully used metabolic engineering to produce LMW mannans with an average molecular weight of 6.37 kDa (6370 Da). nih.gov Another investigation isolated a mannan-like oligosaccharide from Mycobacterium smegmatis with a molecular weight of just 3.2 kDa (3200 Da). nih.gov This focus is driven by findings that LMW-MOS may be particularly effective in modulating the gut microbiome, with one study linking MOS supplementation to skeletal muscle hypertrophy through microbial metabolites like decanoic acid. nih.gov
Evolution of the Mannan Oligosaccharides Research Landscape
The scientific investigation into mannan oligosaccharides has evolved significantly over the decades. Initial research, dating back to the 1970s, was primarily focused on the isolation and fundamental structural characterization of these molecules from sources like mycobacteria and yeast. nih.gov These early studies laid the groundwork by elucidating the basic architecture, such as the α-1,6-linked backbone with α-1,2-linked sidechains found in certain mannans. nih.gov
The research landscape then expanded to include the development of various production methods to break down large mannan polymers into smaller, more functional oligosaccharides. ucp.ptnih.gov This era saw the exploration of chemical hydrolysis (using acids), physical methods (such as hydrothermal processing), and enzymatic hydrolysis using specific enzymes like β-mannanase. ucp.ptnih.govresearchgate.net The goal was to control the hydrolysis process to generate MOS with a desired range of molecular weights and degrees of polymerization. nih.gov
In recent years, the focus has shifted towards elucidating the specific mechanisms of action and exploring novel applications. Advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are now routinely used for detailed structural characterization and isolation of specific MOS isomers. semanticscholar.orgnih.gov Current research is delving into the precise immunomodulatory pathways activated by LMW-MOS and their potential as alternatives to antibiotics. nih.govnih.gov Studies are investigating their ability to inhibit pathogen adhesion in conditions like urinary tract infections and their role as signaling molecules (danger-associated molecular patterns) in plant defense. nih.govnih.gov Furthermore, metabolic engineering of microorganisms like Bacillus subtilis represents a new frontier for the controlled, de novo biosynthesis of LMW mannans with specific structures and functions. nih.gov
Data Tables
Table 1: Comparison of Production Methods for Low Molecular Weight Mannan Oligosaccharides (<10 kDa)
| Method | Source Material | Key Reagents/Conditions | Typical Products | Reference(s) |
| Acid Hydrolysis | Gleditsia microphylla Galactomannan (B225805) | 5 M Acetic Acid, 130 °C, 120 min | MOS with 46.7% yield | researchgate.net |
| Cooperative Hydrolysis | Gleditsia microphylla Galactomannan | 2 M Acetic Acid, 0.05 M Ferrous Chloride, 160 °C, 10 min | MOS with 51.4% yield | researchgate.net |
| Enzymatic Hydrolysis | Copra Meal, Locust Bean Gum | Recombinant β-mannanase | Mannobiose, Mannotriose, MOS (DP 2-6) | nih.govnih.govnih.gov |
| Hydrothermal Processing | Saccharomyces cerevisiae Mannan | Deionized water, 110 °C, 3 hours | MOS-enriched extract | ucp.pt |
| Metabolic Engineering | Glucose (in culture) | Engineered Bacillus subtilis | LMW Mannan (avg. MW 6.37 kDa) | nih.gov |
Table 2: Selected Research Findings on the Bioactivity of Low Molecular Weight Mannan Oligosaccharides (<10 kDa)
| Research Focus | Key Finding | Organism/System Studied | Potential Implication | Reference(s) |
| Pathogen Adhesion Inhibition | MOS extracts inhibit the adhesion of uropathogenic E. coli (UPEC) to human bladder cells via competitive inhibition of FimH adhesins. | Human bladder cell line (T24) | Alternative to antibiotic prophylaxis for urinary tract infections. | nih.gov |
| Gut Microbiome & Muscle Function | MOS supplementation altered the gut microbiome, increased serum decanoic acid, and promoted skeletal muscle hypertrophy. | Mice (C57BL/6J) | Modulation of gut-muscle axis for health and performance. | nih.gov |
| Plant Immunity | MOS (DP 2-6) acts as a danger-associated molecular pattern (DAMP), triggering defense responses like ROS generation and stomata closure. | Rice (Oryza sativa), Tobacco (Nicotiana benthamiana) | Novel bio-elicitor for enhancing crop disease resistance. | nih.gov |
| Intestinal Health | MOS can improve intestinal health by protecting the epithelial barrier through the regulation of tight junction proteins. | Animal models (pigs, rats) | Maintenance of gut integrity and function. | nih.gov |
| Immunomodulation | MOS extracts demonstrate an immunostimulant effect after simulated digestion. | In vitro cell models | Enhancement of systemic immune responses. | ucp.pt |
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
β(1-4) linked D-mannose oligosaccharides |
Origin of Product |
United States |
Advanced Methodologies for Synthesis and Production of Mannan Oligosaccharides <10kda
Enzymatic Hydrolysis Approaches for Mannan (B1593421) Oligosaccharide Generation
Enzymatic hydrolysis is the most prominent method for producing MOS due to its high specificity, mild reaction conditions, and environmentally friendly nature. The process relies on mannanases, enzymes that cleave the β-1,4-mannosidic linkages in mannan polymers. The structural diversity of the resulting MOS is highly dependent on the type of mannanase (B13387028) used, the substrate source, and the reaction conditions. mdpi.com
The foundation of targeted MOS production lies in the selection of appropriate enzymes. Microorganisms, including fungi and bacteria, are the primary sources of industrial mannanases. Screening for potent mannanase-producing microbes is often conducted by isolating strains from environments rich in decaying plant matter, such as soil or compost. nih.govthaiscience.info A common screening method involves cultivating isolates on agar (B569324) plates containing a mannan-rich substrate, such as locust bean gum (LBG) or konjac gum; mannanase activity is identified by a clear zone of hydrolysis around a colony. nih.govcabidigitallibrary.org Researchers have successfully isolated mannanase-producing strains of Aspergillus, Bacillus, Fusarium, and Cladosporium from various ecological niches. nih.govresearchgate.net
Once a promising microorganism is identified, the produced mannanase is characterized to determine its suitability for a specific application. Key characteristics include its optimal temperature and pH, stability under various conditions, and substrate specificity. For instance, a β-mannanase from Bacillus circulans NT 6.7 showed optimal activity at 50°C and a broad pH range of 7.0-9.0. thaiscience.inforesearchgate.net In contrast, an enzyme from Aureobasidium pullulans NRRL 58524 was found to be acidophilic and thermostable, with maximum activity at pH 4.0 and 55°C. nih.gov The enzyme derived from Aspergillus niger ATCC 26011 demonstrated remarkable thermostability, with an optimum temperature of 80°C and peak activity at an acidic pH of 5.0. nih.gov The specificity of the enzyme determines the type of MOS produced. Endo-β-mannanases randomly cleave the mannan backbone, yielding a mixture of oligosaccharides, often with a degree of polymerization between 2 and 6 (mannobiose to mannohexaose). nih.govsemanticscholar.org
| Enzyme Source (Microorganism) | Optimal pH | Optimal Temperature (°C) | Key Characteristics / Products | Reference |
|---|---|---|---|---|
| Aspergillus niger ATCC 26011 | 5.0 | 80 | High thermostability; produces mannotetraose (B12350835) (M4) from guar (B607891) gum. | nih.gov |
| Aspergillus terreus FBCC 1369 | 7.0 | 70 | Monomeric polypeptide (~49 kDa); produces oligosaccharides with DP 3-4. | nih.gov |
| Aureobasidium pullulans NRRL 58524 | 4.0 | 55 | Acidophilic and thermostable; active on galactomannan (B225805) and glucomannan (B13761562). | nih.gov |
| Bacillus circulans NT 6.7 | 7.0 - 9.0 | 50 | High stability at 50°C. | thaiscience.inforesearchgate.net |
| Bacillus subtilis cAE24 (Recombinant) | 6.0 - 8.0 | up to 70 | Stable over a wide pH range; produces MOS with DP4-DP6. | nih.gov |
| Rhizopus microsporus (Recombinant) | Not specified | up to 100 | High thermostability; primarily produces mannotriose from LBG. | mdpi.com |
To maximize the yield and control the profile of MOS oligomers, bioprocess parameters for both enzyme production and the subsequent hydrolysis reaction must be optimized. Statistical methods like Fractional Factorial Design and Box-Behnken design are employed to efficiently screen for significant variables and determine their optimal levels. researchgate.net
For enzyme production, key parameters include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and incubation time. niscpr.res.in For example, the production of endo-β-mannanase by Aspergillus niger was increased 2.46-fold by optimizing the culture on copra meal. nih.gov During the enzymatic hydrolysis step, the enzyme-to-substrate ratio is a critical factor influencing the size distribution of the resulting MOS. nih.gov A study using a recombinant mannanase from Bacillus subtilis found that an enzyme-substrate ratio of 10 units per gram of substrate yielded the highest amount of MOS with a DP of 4 to 6. nih.gov Interestingly, higher enzyme concentrations led to a reduction in these larger oligosaccharides and an increase in smaller ones like mannobiose and mannotriose. nih.gov Other critical hydrolysis parameters include temperature, pH, and reaction time, which are optimized based on the specific enzyme's characteristics. For instance, the hydrolysis of guar gum with an A. niger mannanase at 60°C and pH 5.0 was optimized to produce 12.126 mg/mL of mannotetraose in just 5 minutes. nih.gov
| Parameter | Optimization Strategy | Impact on MOS Production | Reference |
|---|---|---|---|
| Culture Medium | Screening of carbon/nitrogen sources (e.g., sucrose, yeast extract). Statistical optimization (Box-Behnken design). | Enhances enzyme production, leading to higher overall MOS yield. | nih.govresearchgate.netniscpr.res.in |
| Enzyme/Substrate Ratio | Varying enzyme units per gram of substrate. | Controls the degree of polymerization (DP) of MOS. Lower ratios may favor higher DP oligosaccharides. | nih.gov |
| Hydrolysis Temperature | Set to the enzyme's optimal temperature (e.g., 50-80°C). | Maximizes catalytic rate for higher yield in a shorter time. | nih.govresearchgate.net |
| Hydrolysis pH | Buffered to the enzyme's optimal pH (e.g., acidic pH 4.0-5.0 or neutral pH 6.0-7.0). | Ensures maximum enzyme activity and stability during the reaction. | researchgate.netgoogle.com |
| Reaction Time | Time-course analysis to identify peak production of desired oligomers. | Determines the final MOS profile; shorter times may yield larger oligomers, while longer times lead to smaller products. | nih.govresearchgate.net |
The accessibility of the mannan polymer to enzymatic attack is often limited by the complex, compact structure of the raw biomass. Substrate engineering and pretreatment are employed to disrupt this structure, increasing the surface area and enhancing the efficiency of enzymatic hydrolysis. Mannan-rich agro-industrial wastes like copra meal, palm kernel cake, guar gum, and spent coffee grounds are common substrates. mdpi.comnih.gov
Physical pretreatment methods are particularly effective. Sonication, which uses high-frequency ultrasound waves, can create cavitation effects that disrupt the surface characteristics of the substrate. nih.gov Scanning electron microscopy has shown that sonication of copra meal leads to a more porous and disrupted surface, resulting in a better MOS yield compared to untreated substrates. nih.gov Ultrasound has also been established as an eco-friendly method for extracting polysaccharides from sources like yeast cell walls, reducing the need for harsh chemical solvents. researchgate.net
Chemical modifications can also be employed. The carboxymethylation or sulfation of locust bean gum, for instance, alters its chemical properties. nih.gov While often used to create new functional materials, such modifications can also change the polymer's solubility and susceptibility to enzymatic action, potentially allowing for more controlled hydrolysis. The choice of substrate itself is a form of engineering; for example, the ratio of mannose to galactose in galactomannans can be modified by using α-galactosidase to remove side chains, making the mannan backbone more accessible to mannanase. nih.gov
Chemical and Chemo-Enzymatic Synthesis Pathways
While enzymatic hydrolysis is efficient for producing a mixture of MOS, obtaining oligosaccharides with a precisely defined, uniform structure often requires chemical or combined chemo-enzymatic strategies.
Acid hydrolysis is a conventional method for breaking down large polysaccharides like guar gum into smaller fragments. nih.gov The process typically involves treating the mannan substrate with an acid (e.g., hydrochloric acid) at a controlled temperature. This method is suitable for large-scale production; however, it offers poor control over the final products. nih.govgoogle.com The hydrolysis is less specific than enzymatic action, leading to a broad and often unpredictable distribution of oligosaccharide sizes. Furthermore, the process may generate undesirable byproducts and requires additional purification steps to remove acid and other chemical contaminants. nih.gov
Chemo-enzymatic synthesis combines the precision of enzymes with the versatility of chemical reactions to build highly defined oligosaccharide structures that are difficult to produce by other means. This approach is particularly valuable for synthesizing specific, low-molecular-weight MOS.
A general strategy involves the chemical or chemo-enzymatic synthesis of an oligosaccharide building block, which is then specifically modified by an enzyme. For example, a novel method involves synthesizing an oligosaccharide with a reactive chemical group (e.g., a propargyl group) at one end and a specific sugar residue (e.g., galactose) at the other. nih.gov An enzyme, such as a sialyltransferase, is then used to add a new, chemically-modified sugar (e.g., an azido-containing sialic acid) to the specific residue. nih.gov The two reactive groups on opposite ends of the newly elongated oligosaccharide can then be joined using a highly efficient chemical reaction, like a "click chemistry" cycloaddition, to form a size-defined macrocyclic carbohydrate. nih.gov While this example creates a macrocycle, the principle of using chemical handles and specific enzymatic transfers allows for the precise, stepwise construction of linear or branched mannan oligosaccharides of a specific, predetermined length and structure.
Microbial Fermentation and Biotransformation for Mannan Oligosaccharide Biosynthesis
The biosynthesis of mannan oligosaccharides is largely achieved through the enzymatic hydrolysis of mannan-rich polysaccharides. Microbial fermentation is a key process for producing the necessary mannanolytic enzymes, which then undertake the biotransformation of substrates into MOS.
A variety of microorganisms are employed for their ability to secrete mannan-degrading enzymes. Fungi, particularly species of Aspergillus, are widely utilized. For instance, Aspergillus niger has been successfully used to ferment substrates like palm kernel cake and cassava by-products. nih.gov The fermentation process leverages the microbe's production of a suite of enzymes that can effectively decrease the crude fiber content and degrade mannan polysaccharides into smaller oligosaccharides. nih.gov Research has shown that optimizing fermentation conditions, such as the ratio of substrates and the length of incubation, can significantly enhance the yield of MOS. A study found that a combination of 75% palm kernel cake to 25% cassava by-product, fermented for 72 hours, produced the highest yield of MOS. nih.gov
Another approach involves the direct use of purified enzymes from microbial sources. Endo-β-1,4-mannanases (EC 3.2.1.78) are particularly important as they randomly cleave the β-1,4-linked mannose backbone of mannans, producing primarily mannobiose and mannotriose, along with some higher oligosaccharides. nih.govijcmas.com These enzymes can be sourced from various bacteria and fungi. For example, a recombinant endo-1,4-β-mannanase from Nonomuraea jabiensis has demonstrated the ability to hydrolyze commercial β-mannan and biomass containing mannan, yielding mannobiose (M2) and mannotriose (M3) as the main end products. ijcmas.com Similarly, Bacillus subtilis has been isolated for its production of mannanase, which can then be used to hydrolyze substrates like glucomannan. semanticscholar.org
In vitro enzymatic synthesis offers a more controlled method for producing specific MOS structures. This "green" catalytic approach often utilizes mannoside phosphorylases in a reverse phosphorolysis reaction. For example, the TM1225 protein from the hyperthermophilic bacterium Thermotoga maritima MSB8, a GH130 family enzyme, has been shown to synthesize β-1,4-mannooligosaccharides with a degree of polymerization (DP) up to 16. indexcopernicus.com By optimizing reaction conditions, such as temperature and pH (e.g., 60 °C and pH 6.0), the synthetic efficiency can be maximized. indexcopernicus.com This method allows for the production of pure, linear β-1,4-mannan chains. indexcopernicus.com
The cell walls of yeasts, particularly Saccharomyces cerevisiae, are a rich source of mannoproteins, from which mannan oligosaccharides can be derived. nih.govresearchgate.net The mannan content can vary between yeast strains, influencing the potential yield. nih.gov
Below is a table summarizing various microbial sources and substrates used for MOS production.
| Microbial Source | Substrate(s) | Key Enzyme(s) | Primary Products | Reference(s) |
| Aspergillus niger | Palm Kernel Cake, Cassava By-product | β-Mannanase | Mannan Oligosaccharides | nih.govnih.gov |
| Nonomuraea jabiensis | Commercial β-mannan, Biomass | Endo-1,4-β-mannanase | Mannobiose (M2), Mannotriose (M3) | ijcmas.com |
| Thermotoga maritima MSB8 | α-d-mannose 1-phosphate, D-mannose | Mannoside Phosphorylase | β-1,4-mannooligosaccharides (DP up to 16) | indexcopernicus.com |
| Bacillus subtilis | Glucomannan | Mannanase | Mannan Oligosaccharides | semanticscholar.org |
| Saccharomyces cerevisiae | Yeast Cell Wall | - | Mannan Oligosaccharides | nih.govresearchgate.net |
Extraction and Purification Techniques for Mannan Oligosaccharides (<10kDa)
Following biosynthesis, a series of extraction and purification steps are essential to isolate MOS of the desired molecular weight and purity.
Ultrafiltration and Membrane Separation for Molecular Weight Fractionation
Ultrafiltration (UF) is a crucial technique for separating macromolecules based on their size. rug.nl It is particularly effective for fractionating MOS and achieving the desired <10kDa cut-off. UF membranes with specific molecular weight cut-offs (MWCO) are employed to separate MOS from larger molecules like proteins and polysaccharides, as well as from smaller molecules like monosaccharides and salts. numberanalytics.comresearchgate.net
In practice, a multi-step membrane filtration process is often used. This may begin with microfiltration (MF) to remove larger particles, followed by UF to separate macromolecules. numberanalytics.combibliotekanauki.pl For MOS purification, membranes with MWCOs of 10 kDa, 5 kDa, and even lower are utilized. mdpi.com For example, a process might involve initial centrifugation and ceramic membrane filtration to remove proteins and other large impurities, followed by ultrafiltration through a membrane with a 2 kDa MWCO to obtain a specific degree of polymerization. nih.gov The choice of membrane material, such as regenerated cellulose (B213188) or polysulfone, can also influence the permeate flux and selectivity. rug.nl Nanofiltration (NF) may also be employed to concentrate the oligosaccharides and remove monovalent ions. numberanalytics.comyoutube.com
Studies have shown that the permeate flux during ultrafiltration can be influenced by factors such as pressure, pH, and the presence of salts. mdpi.com For instance, in the fractionation of a tilapia by-product protein hydrolysate, a 10 kDa membrane exhibited a higher permeate flux compared to a 5 kDa membrane under the same conditions. mdpi.com
Chromatographic Purification Strategies for High-Purity Mannan Oligosaccharides
For achieving high-purity MOS, chromatographic techniques are indispensable. Size-exclusion chromatography (SEC) is a common method used to separate MOS based on their size. Gels like Biogel-P2 are effective for purifying crude MOS extracts, allowing for the isolation of specific oligosaccharide species. nih.gov
High-performance liquid chromatography (HPLC) offers greater resolution for the analysis and purification of MOS. Different column types can be used to achieve separation. Aminopropyl-silica columns and graphitized carbon columns (GCC) have been investigated for their ability to separate manno-oligosaccharides. researchgate.netnih.gov While both can separate MOS based on increasing molecular size, GCC has been shown to be capable of completely isolating isomers of mannotrioses with different linkage positions. researchgate.netnih.gov
The separated MOS fractions are often analyzed using techniques like thin-layer chromatography (TLC) to confirm their purity and size. nih.gov
Deproteinization Methods for Mannan Oligosaccharide Isolates
Crude MOS extracts, especially those derived from microbial fermentation or yeast cell walls, often contain significant amounts of protein impurities. Deproteinization is a critical step to obtain high-purity MOS. Several methods are commonly employed:
Sevage Method: This technique involves shaking the aqueous MOS solution with a mixture of chloroform (B151607) and isoamyl alcohol. nih.govindexcopernicus.com The proteins are denatured and precipitate at the interface, allowing for their removal by centrifugation. nih.gov This process is often repeated multiple times to ensure complete protein removal. nih.gov
Trichloroacetic Acid (TCA) Precipitation: TCA is used to precipitate proteins from the solution. The crude MOS solution is adjusted to an acidic pH with TCA, causing the proteins to precipitate out. nih.govresearchgate.net The precipitated proteins are then removed by centrifugation. nih.gov
Hydrochloric Acid (HCl) Method: Similar to TCA precipitation, HCl can be used to lower the pH and precipitate proteins. nih.govnih.gov
A comparative study on deproteinization methods for mannoproteins from Kluyveromyces marxianus found that the HCl method resulted in the highest level of deproteinization (97.33%) and the highest purity of mannan oligosaccharides (95.4%), although it also led to a higher loss of the oligosaccharides themselves (25.1%) compared to the Sevage and TCA methods. nih.gov
The table below compares the effectiveness of different deproteinization methods based on a study of mannoprotein purification from Kluyveromyces marxianus. nih.gov
| Deproteinization Method | Deproteinization Percentage (%) | Mannan Oligosaccharide Loss (%) | Final Mannan Oligosaccharide Purity (%) |
| Sevage Method | Lower than HCl | Lower than HCl | Lower than HCl |
| Trichloroacetic Acid (TCA) | Lower than HCl | Lower than HCl | Lower than HCl |
| Hydrochloric Acid (HCl) | 97.33 ± 0.4 | 25.1 ± 0.6 | 95.4 |
Following deproteinization, dialysis is often performed to remove residual salts and small molecules, further purifying the MOS product. nih.gov
Comprehensive Structural Characterization of Mannan Oligosaccharides <10kda
Determination of Degree of Polymerization and Oligosaccharide Profile
The degree of polymerization (DP), which defines the number of monosaccharide units in an oligosaccharide chain, is a critical parameter influencing the properties of MOS. Oligosaccharides are generally defined as polymers containing between two and ten monosaccharide residues. researchgate.net Low-molecular-weight (LMW) MOS are typically generated through the controlled enzymatic hydrolysis of larger mannan (B1593421) polysaccharides, such as those derived from copra meal or the cell walls of yeast like Saccharomyces cerevisiae. nih.govijcmas.com
The resulting product is not a single molecular species but a heterogeneous mixture of oligosaccharides with varying DP. Analysis of these mixtures reveals a specific oligosaccharide profile. For instance, LMW-MOS products are characterized by a higher proportion of smaller oligomers, such as mannobiose (DP2), mannotriose (DP3), and mannotetraose (B12350835) (DP4), compared to high-molecular-weight (HMW) fractions. nih.gov Studies have shown that enzymatic processes can be tailored to yield MOS with a DP ranging from 2 to 6. nih.gov The distribution of these different-sized oligomers is a key characteristic of a specific MOS product. Even minor variations in the DP profile can lead to significant differences in biological effects. nih.gov
Table 1: Comparative Carbohydrate Composition of Low- and High-Molecular-Weight MOS Products
This table illustrates the typical distribution of mannose and oligosaccharides of varying degrees of polymerization (DP) in low-molecular-weight versus high-molecular-weight MOS products, based on data from Di Pede et al. (2024). nih.govresearchgate.net
| Carbohydrate | Degree of Polymerization (DP) | Low-Molecular-Weight MOS (LMW-MOS) (%) | High-Molecular-Weight MOS (HMW-MOS) (%) |
|---|---|---|---|
| Mannose | 1 | 32.0 | 24.0 |
| Mannobiose | 2 | 14.6 | 3.6 |
| Oligomers | 3-4 | 2.4 | 1.4 |
| Oligomers | 5-12 | 9.0 | 20.0 |
Linkage Analysis and Glycosidic Bond Characterization
α-Mannan Oligosaccharides : Typically sourced from the cell walls of yeast such as Saccharomyces cerevisiae, these feature a primary backbone of α-1,6-glycosidic linkages. creative-biolabs.com This backbone is often decorated with side branches connected via α-1,2 and α-1,3 linkages. creative-biolabs.comwikipedia.org
β-Mannan Oligosaccharides : These are commonly derived from plant sources like konjac and legumes. creative-biolabs.com They are characterized by linear chains of mannose units joined by β-1,4-glycosidic bonds. creative-biolabs.comwikipedia.org Enzymatic hydrolysis of polymers like galactomannan (B225805) can yield β-1,4-mannooligosaccharides. nih.gov
Complex Linkages : More complex structures have been identified in mannans from other yeast species. For example, the mannan from Candida krusei contains sugar chains with α-1,2-, α-1,3-, and α-1,6-linked mannose residues. nih.gov Furthermore, studies on Candida guilliermondii have revealed branched side chains containing both β-1,2 and α-1,6 linkages. nih.gov The analysis of glycosidic torsion angles, denoted as ϕ (phi) and ψ (psi), is crucial for defining the spatial orientation of the linked monosaccharide units. rsc.org
Table 2: Common Glycosidic Linkages in Mannan Oligosaccharides by Source
This table summarizes the primary glycosidic linkages found in MOS based on their biological origin.
| MOS Source | Backbone Linkage | Branch/Side Chain Linkages | Reference |
|---|---|---|---|
| Yeast (e.g., S. cerevisiae) | α-1,6 | α-1,2; α-1,3 | creative-biolabs.comwikipedia.org |
| Plants (e.g., Konjac, Guar (B607891) Gum) | β-1,4 | N/A (Typically Linear) | creative-biolabs.comwikipedia.org |
| Candida Species | Complex combinations including α-1,2, α-1,3, α-1,6, and β-1,2 | nih.govnih.gov |
Monosaccharide Composition and Sequence Analysis
While mannose is the principal monosaccharide in MOS, other sugars can be present depending on the parent polysaccharide. MOS are often produced by hydrolyzing complex plant polysaccharides like glucomannan (B13761562) or galactomannan. nih.govpeerj.com
Glucomannan : A heteropolymer composed of β-D-glucose and β-D-mannose units linked via β-1,4 bonds. peerj.com MOS derived from this source will contain both glucose and mannose.
Galactomannan : This polymer consists of a β-1,4-mannan backbone with galactose side chains attached, often through α-1,6 linkages. wikipedia.orgchula.ac.th
Therefore, a complete structural analysis must first identify all constituent monosaccharides. In many yeast-derived mannans, the oligosaccharide chains are composed exclusively of mannose residues. nih.gov
Sequence analysis, which determines the specific order of these monosaccharides and their linkages, is achieved through a combination of techniques. Mild acid hydrolysis or enzymatic digestion can be used to break down the polysaccharide into smaller, manageable oligosaccharides. nih.gov These fragments are then purified and analyzed using methods like NMR and tandem mass spectrometry (MS/MS). By piecing together the structures of these overlapping fragments, the sequence of the original oligosaccharide can be deduced. nih.gov
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation
A suite of sophisticated analytical techniques is required for the comprehensive structural characterization of MOS (<10kDa).
NMR spectroscopy is an exceptionally powerful tool for the detailed structural elucidation of oligosaccharides. nih.gov It provides information on the anomeric configuration (α or β), the specific linkages between sugar units, and the sequence of monosaccharides. nih.gov
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. kvinzo.com
1D NMR : ¹H and ¹³C NMR spectra provide initial information about the types of protons and carbons present. The chemical shifts of anomeric protons (H-1) are particularly indicative of the linkage type and configuration. nih.gov
2D NMR : Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between protons and carbons, both within a single sugar residue and across the glycosidic bond. kvinzo.com This allows for the unambiguous assignment of the complete structure, including complex branching patterns. nih.govkvinzo.com
Mass spectrometry is indispensable for determining the molecular weight and composition of oligosaccharides. nih.gov For MOS analysis, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques. nih.gov
A single-stage MS analysis, particularly with a high-resolution instrument like a time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) analyzer, can provide the precise molecular weight, from which the composition (i.e., the number of mannose, glucose, or galactose units) can be inferred. nih.govnih.gov For example, MALDI-TOF MS has been used to confirm the molecular mass of purified MOS oligomers from tetramers (M4) to heptamers (M7). nih.gov
Tandem mass spectrometry (MS/MS) is used to obtain structural details. The precursor ion of a specific oligosaccharide is isolated and fragmented, and the resulting product ions provide information about the sequence and branching patterns. nih.govnih.gov
Table 3: Experimentally Determined Molecular Masses of Purified Mannan Oligosaccharides by MALDI-TOF MS
This table shows the measured mass-to-charge ratio (m/z) for sodium-adducted MOS of varying degrees of polymerization (DP), as identified by mass spectrometry. Data from Nopvichai et al. (2019). nih.gov
| Oligosaccharide | Degree of Polymerization (DP) | Ion Form | Observed m/z |
|---|---|---|---|
| Mannotetraose (M4) | 4 | [M+Na]⁺ | 679.123 |
| Mannopentaose (M5) | 5 | [M+Na]⁺ | 851.2646 |
| Mannohexaose (B1377487) (M6) | 6 | [M+Na]⁺ | 1013.3171 |
| Mannoheptaose (M7) | 7 | [M+Na]⁺ | 1175.3700 |
Chromatographic methods are essential for the separation, purification, and profiling of MOS mixtures.
High-Performance Liquid Chromatography (HPLC) : HPLC is used to separate oligosaccharides based on their size. nih.gov The retention time generally increases with the molecular size of the oligomer. nih.govsemanticscholar.org Different types of columns can be used, such as aminopropyl-silica or porous graphitized carbon (PGC) columns. While both can effectively separate MOS by size, PGC columns offer superior resolution and are capable of separating structural isomers, such as mannotrioses with different linkage positions. nih.govsemanticscholar.org High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is another highly sensitive method for the analysis of carbohydrates like MOS. nih.gov
Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method for monitoring the hydrolysis of mannans and analyzing the resulting oligosaccharide products. ijcmas.comnih.gov A solvent system, often a mixture like butanol, acetic acid, and water, is used to separate the oligosaccharides on a silica-coated plate. ijcmas.com The separated spots are then visualized, allowing for the semi-quantitative analysis of the mixture's composition, from mannose (M1) up to larger oligomers like mannohexaose (M6). researchgate.netresearchgate.net TLC is particularly useful for quickly screening enzymatic reactions and for the initial characterization of MOS fractions. nih.govresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy for Glycosidic Linkage Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and to elucidate the structure of polysaccharides by analyzing the vibrations of their chemical bonds. In the context of mannan oligosaccharides, FTIR is instrumental in confirming their characteristic structural features, particularly the glycosidic linkages that connect the mannose monomer units.
The infrared spectrum of mannan oligosaccharides exhibits a series of absorption bands that correspond to specific vibrational modes of its constituent atoms and bonds. A broad and intense absorption band is typically observed in the region of 3650-3200 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl groups present in the mannose units. researchgate.net Another weaker band, generally found between 3000 and 2800 cm⁻¹, corresponds to the C-H stretching vibrations within the carbonyl groups. researchgate.net
The region of the FTIR spectrum that is particularly informative for carbohydrate analysis is the "fingerprint region," which spans from approximately 1200 to 800 cm⁻¹. This region contains a complex series of absorption bands arising from C-C and C-O stretching vibrations, as well as C-H and O-H deformation vibrations. The specific positions and intensities of these bands are highly sensitive to the stereochemistry of the molecule, including the configuration of the glycosidic linkages.
Research has shown that the formation of a glycosidic bond in oligosaccharides leads to the appearance of new absorption bands that are not present in the spectra of the constituent monosaccharides. For mannan oligosaccharides, distinctive vibrations within the 1200-1400 cm⁻¹ and at 1080 cm⁻¹ are associated with the stretching vibrations of C-O and C-C bonds. researchgate.net More specifically, absorption bands at approximately 1140 cm⁻¹ are attributed to ν(CC) and ν(COC) stretching vibrations. researchgate.net
A key diagnostic band for the glycosidic linkage in mannan oligosaccharides is found in the anomeric region of the spectrum. A band observed at approximately 846 cm⁻¹ is assigned to the α-glycosidic C₁-H deformation mode, providing evidence for the presence of α-linkages in the oligosaccharide structure. researchgate.net The presence of amide I and amide II bands, for instance at 1654 and 1637 cm⁻¹, can indicate residual protein content from the source material, such as yeast cell walls. researchgate.net
The following interactive data table summarizes the characteristic FTIR absorption bands for mannan oligosaccharides (<10kDa) as reported in scientific literature.
| Peak Wave number (cm⁻¹) | Probable Functional Groups | Reference |
| 3234.62 | O-H Stretching | ijcmas.com |
| 2897.08 | C-H Stretching (Alkane) | ijcmas.com |
| 1643.35 | C=O Stretching (attached to Amide) | ijcmas.com |
| 1622.13 | N-H Stretching (Amide) | ijcmas.com |
| 1529.55 | N-H Stretching (Amide) | ijcmas.com |
| 1140 | ν(CC) and ν(COC) stretching vibrations | researchgate.net |
| 1039.63 | C-O Stretching (Alcohol) | ijcmas.com |
| 846 | α-glycosidic C₁-H deformation mode | researchgate.net |
Microscopic Morphological Analysis of Mannan Oligosaccharide Preparations (e.g., Scanning Electron Microscopy - SEM)
Scanning Electron Microscopy (SEM) is a valuable technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the study of mannan oligosaccharides, SEM provides insights into the physical appearance of the purified preparations, which can be influenced by the source material and the extraction and drying methods employed.
SEM analysis of the raw materials used for MOS production, such as copra meal, reveals their initial surface characteristics. For instance, untreated copra meal may exhibit a relatively smooth and intact surface. However, pretreatment methods like sonication can significantly alter this morphology, leading to a more disrupted and fragmented surface with a smaller average fragment size. nih.gov This increased surface area can enhance the efficiency of subsequent enzymatic hydrolysis for MOS production. nih.gov
The morphology of the final mannan oligosaccharide product is often dependent on the drying process used during its preparation. For example, spray-dried mannan oligosaccharide preparations typically consist of spherical particles of varying sizes. These particles may exhibit a range of surface features, from smooth to wrinkled or even porous textures. It is also common to observe the formation of larger agglomerates, where smaller primary particles are fused together.
In some preparations, the mannan oligosaccharides may appear as irregularly shaped fragments with a rough surface. The microscopic morphology can provide clues about the physical properties of the powder, such as its flowability and dispersibility. The observation of a fragmented and rough surface in some xylooligosaccharide (XOS) preparations has been documented. researchgate.net
The structural integrity and morphology of the yeast cell wall, a common source of mannan oligosaccharides, can also be examined using SEM. The cell wall's complexity is a key factor in the efficiency of extraction processes. researchgate.net High-pressure homogenization, for instance, has been shown to cause complete cell disintegration, which can be visualized through microscopic techniques. researchgate.net
Mechanistic Investigations of Mannan Oligosaccharides <10kda in Biological Systems Non Human Models
Modulatory Effects on Host Immune Responses
MOS (<10kDa) have been shown to exert profound effects on the host's immune system. These effects are multifaceted, involving the activation of various immune cells, the regulation of signaling molecules, and the triggering of complex intracellular pathways.
Activation of Innate Immune Cells and Receptors (e.g., Macrophages, Dendritic Cells, C-Type Lectin Receptors)
Mannan (B1593421) oligosaccharides are recognized by pattern recognition receptors (PRRs) on the surface of innate immune cells, which are the first line of defense against pathogens. Macrophages and dendritic cells (DCs) are key players in this initial response. MOS can directly interact with and activate these cells.
The primary receptors involved in the recognition of MOS are C-type lectin receptors (CLRs), such as the mannose receptor (MR) and DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin). The binding of MOS to these receptors initiates a signaling cascade that leads to the activation of the immune cells. This activation is characterized by increased phagocytic activity and the presentation of antigens to cells of the adaptive immune system. Studies have shown that mannan and its derivatives can stimulate mouse bone marrow-derived DCs, leading to an enhanced capacity to stimulate T-cell proliferation.
Induction and Regulation of Cytokine and Chemokine Secretion Profiles
Upon activation by MOS, innate immune cells secrete a variety of cytokines and chemokines, which are small proteins that act as messengers in the immune system. The profile of these secreted molecules determines the nature and intensity of the subsequent immune response.
MOS has been demonstrated to modulate the secretion of both pro-inflammatory and anti-inflammatory cytokines. For instance, in pigs, dietary MOS supplementation has been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) while suppressing the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from alveolar macrophages stimulated with lipopolysaccharide (LPS). nih.govillinois.edu This dual regulatory capacity highlights the immunomodulatory, rather than purely immunostimulatory, nature of MOS. In fish, such as grass carp (B13450389), MOS supplementation has been found to down-regulate the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6, while up-regulating anti-inflammatory cytokines such as IL-10 and Transforming Growth Factor-beta (TGF-β). nih.gov
The table below summarizes the modulatory effects of MOS on cytokine secretion in various non-human models.
| Animal Model | Cell Type/Tissue | Cytokine | Effect of MOS Supplementation | Reference |
| Pigs | Alveolar Macrophages | TNF-α | Decrease (LPS-stimulated) | nih.govillinois.edu |
| Pigs | Alveolar Macrophages | IL-10 | Increase (LPS-stimulated) | nih.govillinois.edu |
| Pigs | Serum | IL-10 | Tendency to increase | nih.gov |
| Grass Carp | Intestine | IL-1β | Down-regulation | nih.gov |
| Grass Carp | Intestine | TNF-α | Down-regulation | nih.gov |
| Grass Carp | Intestine | IL-6 | Down-regulation | nih.gov |
| Grass Carp | Intestine | IL-10 | Up-regulation | nih.gov |
| Grass Carp | Intestine | TGF-β1 | Up-regulation | nih.gov |
| Atlantic Cod | Intestine | IL-1β | Increased expression post-challenge | nih.gov |
| Broilers | Serum (Heat-stressed) | TNF-α | Decrease | |
| Broilers | Serum (Heat-stressed) | IL-1β | Decrease |
Intracellular Signaling Pathway Activation (e.g., MAPK Cascades, NFκB, TOR, PI3K/AKT)
The interaction of MOS with immune cell receptors triggers a cascade of intracellular signaling events. These pathways are crucial for translating the external signal into a cellular response, such as cytokine production.
MAPK Cascades and NFκB: The Mitogen-Activated Protein Kinase (MAPK) cascades and the Nuclear Factor-kappa B (NFκB) pathway are central to inflammatory and immune responses. In grass carp, MOS supplementation has been shown to modulate the NFκB signaling pathway, which is a key regulator of pro-inflammatory cytokine gene expression. nih.gov
TOR and PI3K/AKT: The Target of Rapamycin (TOR) and Phosphoinositide 3-kinase (PI3K)/AKT signaling pathways are critical for cell growth, proliferation, and survival, and also play a role in regulating immune responses. In juvenile tilapia, dietary MOS has been found to upregulate the expression of genes related to the mTOR signaling pathway. Research on grass carp has also indicated that MOS is involved in the regulation of the TOR signaling pathway.
Immunomodulatory Mechanisms in Non-Human Animal Models (e.g., Aquatic Organisms, Livestock)
The immunomodulatory effects of MOS have been extensively studied in various non-human animal models, particularly in aquaculture and livestock, where maintaining a robust immune system is crucial for health and productivity.
In aquatic organisms , such as juvenile tilapia and grass carp, dietary supplementation with MOS has been shown to enhance immune performance. researchgate.net This includes increased lysozyme activity, which is an important component of the innate immune system in fish. Studies in Atlantic cod have demonstrated that MOS can influence the expression of cytokine genes in the intestine, suggesting a localized immune-modulating effect. nih.gov
In livestock , including pigs and poultry, MOS has been shown to modulate immune responses, particularly during periods of stress or pathogenic challenge. In nursery pigs, MOS supplementation can alter the cytokine response to bacterial endotoxins. nih.govillinois.edu In broiler chickens, MOS has been found to enhance immune function and intestinal oxidative status.
Interactions with Microbial Communities and Host Microbiota
Beyond its direct effects on the host immune system, MOS (<10kDa) also significantly influences the composition and activity of the host's gut microbiota. This is primarily due to its nature as a prebiotic.
Selective Fermentation and Growth Promotion of Commensal Microorganisms (e.g., Bifidobacterium, Lactobacillus, Bacteroides)
MOS is not digested by the host's enzymes in the upper gastrointestinal tract and thus reaches the lower gut, where it can be selectively fermented by beneficial commensal bacteria. This selective fermentation leads to a shift in the gut microbial population, favoring the growth of health-promoting bacteria.
Studies have shown that MOS can promote the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. In broiler chickens, supplementation with a synbiotic containing MOS and Bifidobacterium bifidum led to an increase in the counts of both Lactobacillus and Bifidobacterium in the gut. nih.gov Similarly, in Murrah buffalo calves, dietary MOS increased the fecal populations of Lactobacillus and Bifidobacterium. nih.gov In weanling pigs, dietary MOS has been associated with an increase in Lactobacillus mucosae. nih.gov
The table below provides a summary of research findings on the selective fermentation and growth promotion of commensal microorganisms by MOS.
| Animal Model | Commensal Microorganism | Effect of MOS Supplementation | Reference |
| Broiler Chickens | Lactobacillus | Increase in gut population | nih.gov |
| Broiler Chickens | Bifidobacterium | Increase in gut population | nih.gov |
| Murrah Buffalo Calves | Lactobacillus | Higher fecal population | nih.gov |
| Murrah Buffalo Calves | Bifidobacterium | Higher fecal population | nih.gov |
| Weanling Pigs | Lactobacillus | Increased amount in ileum and jejunum | nih.gov |
| Weanling Pigs | Lactobacillus mucosae | Increased abundance | nih.gov |
Modulation of Microbiota Composition and Diversity (e.g., Firmicutes/Bacteroidetes Ratio)
The intake of MOS has been shown to reverse gut dysbiosis caused by high-fat diets by promoting the growth of beneficial bacteria. researchgate.net For instance, MOS consumption has been linked to an increased abundance of species such as Akkermansia muciniphila, Bacteroides acidifaciens, Lactobacillus gasseri, and Bifidobacterium pseudolongum. nih.govresearchgate.net These bacteria are known to ferment indigestible polysaccharides into beneficial metabolites, contributing to gut health. mdpi.com By fostering the proliferation of beneficial microbes like Bifidobacteria and Lactobacilli, MOS helps to maintain a healthy gut environment. researchgate.net
Table 1: Effects of Mannan Oligosaccharides (<10kDa) on Gut Microbiota in Non-Human Models
| Parameter | Observed Effect | Model System | Reference |
|---|---|---|---|
| Firmicutes/Bacteroidetes Ratio | Decreased | High-fat diet-fed mice | nih.govresearchgate.net |
| Akkermansia muciniphila | Increased abundance | High-fat diet-fed mice | researchgate.net |
| Bacteroides acidifaciens | Increased abundance | High-fat diet-fed mice | researchgate.net |
| Lactobacillus | Increased abundance | Mice | nih.gov |
| Bifidobacterium | Increased abundance | Mice | nih.gov |
Anti-Adhesion Mechanisms against Enteric Pathogens (in vitro and non-human models)
Mannan oligosaccharides demonstrate significant anti-pathogenic functionalities, primarily through an anti-adhesion mechanism. mdpi.com MOS can act as a decoy receptor, mimicking the oligosaccharide structures on the surface of intestinal epithelial cells. mdpi.com Pathogenic bacteria, such as certain strains of Escherichia coli and Salmonella, often utilize type 1 fimbriae to bind to mannose-containing glycoproteins on host cells, which is a critical step for colonization and infection. researchgate.netnih.gov
By providing a high concentration of mannose structures in the intestinal lumen, MOS competitively inhibits the attachment of these pathogens to the epithelial wall. researchgate.netnih.gov The fimbriae of the bacteria bind to the MOS in the lumen instead of the mannose receptors on the gut cells. This action effectively blocks the initial step of infection, and the pathogens are subsequently flushed out of the gastrointestinal tract. researchgate.net This mechanism has been demonstrated in various in vitro studies using human cell lines and in non-human models, positioning MOS as a promising agent for managing pathogenic bacterial infections. nih.govresearchgate.net
Table 2: Anti-Adhesion Effects of Mannan Oligosaccharides (<10kDa)
| Pathogen | Mechanism of Action | Model System | Reference |
|---|---|---|---|
| Uropathogenic Escherichia coli (UPEC) | Competitive inhibition of FimH adhesin, blocking binding to urothelial cells. | In vitro (Human bladder cells) | nih.gov |
| Salmonella Typhimurium | Binds to type 1 fimbriae, preventing attachment to the intestinal epithelial wall. | In vitro | researchgate.net |
| Escherichia coli | Inhibits growth and adhesion to epithelial cells. | In vitro | nih.gov |
| Klebsiella pneumoniae | Inhibits growth. | In vitro | nih.gov |
Production of Microbial Metabolites and Their Systemic Influence (e.g., Short-Chain Fatty Acids, Bile Acid Metabolism)
The fermentation of mannan oligosaccharides by gut microbiota leads to the production of various metabolites, most notably short-chain fatty acids (SCFAs), which have systemic effects on host health. nih.govsemanticscholar.org SCFAs such as butyrate, propionate, and acetate are the primary end-products of anaerobic bacterial fermentation in the intestine. mdpi.com Studies in mice have shown that MOS supplementation increases the concentration of SCFAs, particularly butyrate, in the cecum and feces. nih.govnih.gov Butyrate serves as a primary energy source for colonocytes and plays a role in maintaining intestinal barrier integrity. researchgate.net Elevated levels of SCFAs are correlated with beneficial effects such as appetite suppression and reduced lipid deposition. nih.gov
MOS also influences bile acid (BA) metabolism. semanticscholar.org Research in hyperlipidemic mice demonstrated that dietary MOS increased the fecal excretion of bile acids. nih.govresearchgate.net This effect is thought to be mediated by the interaction of MOS with the gut microbiota. nih.govresearchgate.net By promoting the excretion of bile acids, MOS can interfere with the enterohepatic circulation of BAs, which in turn can lead to a decrease in plasma cholesterol levels and a reduction in the development of atherosclerosis. nih.govresearchgate.net
Table 3: Influence of Mannan Oligosaccharides (<10kDa) on Microbial Metabolites
| Metabolite Class | Specific Metabolite | Observed Effect | Model System | Reference |
|---|---|---|---|---|
| Short-Chain Fatty Acids (SCFAs) | Total SCFAs | Increased levels in feces and serum | Mice | nih.gov |
| Butyrate | Increased levels in cecum | Mice | nih.gov | |
| Bile Acids (BAs) | Total BAs | Increased fecal excretion | Mice (E3L.CETP) | nih.govresearchgate.net |
Cellular and Molecular Responses in Plant Systems
Mannan Oligosaccharides as Danger-Associated Molecular Patterns (DAMPs) in Plant Immunity
In plant systems, mannan oligosaccharides are recognized as Danger-Associated Molecular Patterns (DAMPs). nih.govnih.gov DAMPs are molecules released from host cells upon damage or stress, such as pathogen attack, which can trigger innate immune responses. frontiersin.orgfrontiersin.org Oligosaccharides derived from the breakdown of plant or fungal cell walls are typical examples of DAMPs. nih.govfrontiersin.org MOS, specifically with a degree of polymerization between 2 and 6, are derived from the hydrolysis of mannans and have been shown to function as potent elicitors of plant defense. nih.govnih.gov
When pathogens secrete cell wall-degrading enzymes during an infection, the resulting mannan oligosaccharide fragments are perceived by the plant's immune system as a signal of danger. nih.gov This recognition initiates a cascade of defense responses aimed at preventing pathogen invasion and expansion. nih.gov The perception of MOS as a DAMP indicates that plants have evolved surveillance systems to detect not only microbial signatures (MAMPs/PAMPs) but also the products of their own degradation, thereby activating a broad-spectrum defense. nih.govfrontiersin.org
Elicitation of Plant Defense Responses (e.g., Ca2+ influx, ROS generation, stomatal closure, hypersensitive responses)
The recognition of MOS as a DAMP triggers a series of rapid and well-characterized plant defense responses. nih.gov One of the earliest events is a significant influx of calcium ions (Ca2+) from the extracellular space into the cytoplasm. nih.govresearchgate.net This transient increase in cytosolic Ca2+ acts as a crucial secondary messenger, initiating downstream signaling pathways. nih.govresearchgate.net
Following the Ca2+ influx, a burst of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), is generated. nih.govfrontiersin.org This oxidative burst has dual functions: it acts as a signal to activate further defense responses and can have direct antimicrobial effects. nih.gov The increase in ROS, particularly in guard cells, leads to stomatal closure, a physical barrier mechanism to prevent pathogens from entering the leaf tissue. nih.govmdpi.com In some cases, MOS treatment can induce a hypersensitive response, which is a form of localized programmed cell death at the site of infection to restrict the spread of biotrophic pathogens. nih.govresearchgate.net
Table 4: Plant Defense Responses Elicited by Mannan Oligosaccharides (<10kDa)
| Defense Response | Description | Plant Model | Reference |
|---|---|---|---|
| Ca2+ influx | Rapid, transient increase in cytoplasmic calcium levels. | Nicotiana benthamiana | nih.gov |
| ROS generation | Production of reactive oxygen species (e.g., H2O2). | Nicotiana benthamiana, Oryza sativa | nih.govnih.gov |
| Stomatal closure | Reduction in stomatal aperture to limit pathogen entry. | Nicotiana benthamiana | nih.gov |
| Hypersensitive response | Localized programmed cell death. | Nicotiana benthamiana, Oryza sativa | nih.govnih.gov |
Activation of Plant Signaling Pathways (e.g., Jasmonic Acid, Salicylic (B10762653) Acid pathways)
The initial defense signals triggered by mannan oligosaccharides, such as Ca2+ and ROS, lead to the activation of major phytohormone signaling pathways that coordinate a broad and durable defense. researchgate.net Transcriptional analysis in rice and tobacco has shown that MOS treatment up-regulates the expression of defense-related genes associated with both the salicylic acid (SA) and jasmonic acid (JA) pathways. nih.gov
Induction of Phytoalexin Accumulation and Disease Resistance Mechanisms
Mannan oligosaccharides (MOS) with a molecular weight of less than 10kDa have been identified as potent elicitors of plant defense mechanisms, including the accumulation of phytoalexins and the induction of broader disease resistance. These low-molecular-weight oligosaccharides are recognized by plant cells as danger-associated molecular patterns (DAMPs), triggering a cascade of defense responses. nih.govnih.govfrontiersin.org
Research has demonstrated that MOS, specifically those with a degree of polymerization (DP) of 2-6, can stimulate the production of various signaling molecules, such as intracellular calcium ions (Ca2+) and reactive oxygen species (ROS). nih.govnih.gov These initial signals are crucial for activating downstream defense pathways. The perception of MOS leads to the activation of mitogen-activated protein kinase (MAPK) cascades, which play a central role in signal transduction during plant immune responses. nih.govnih.gov
One of the key outcomes of this signaling cascade is the upregulation of defense-related genes. nih.govfrontiersin.org Studies have shown that treatment with MOS can simultaneously activate both the salicylic acid (SA) and jasmonic acid (JA) dependent signaling pathways. nih.govnih.gov This is evidenced by the increased expression of genes such as PR-1a (a marker for the SA pathway) and LOX (involved in the JA pathway). nih.govnih.gov The activation of these pathways is a hallmark of systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance that protects the entire plant from subsequent infections.
A significant component of the induced defense response is the synthesis and accumulation of phytoalexins, which are low-molecular-weight antimicrobial compounds. nih.gov In rice seedlings, for instance, treatment with MOS (DP 2-6) has been shown to lead to the accumulation of several diterpenoid phytoalexins. nih.govnih.gov
Detailed liquid chromatography-mass spectrometry analysis has identified specific phytoalexins that accumulate in rice leaves following MOS treatment. The table below summarizes these findings.
| Phytoalexin | Time of Accumulation Post-Treatment | Observed Effect |
|---|---|---|
| Momilactone A | 12-24 hours | Significant Accumulation |
| Phytocassane A | 12-24 hours | Significant Accumulation |
| Phytocassane D | 12-24 hours | Significant Accumulation |
| Phytocassane E | 12-24 hours | Significant Accumulation |
The accumulation of these phytoalexins contributes directly to the enhanced disease resistance observed in MOS-treated plants. nih.gov For example, pretreatment of rice with these low molecular weight MOS has been shown to confer resistance against the bacterial pathogen Xanthomonas oryzae. nih.govnih.govfrontiersin.org Similarly, in tobacco, MOS treatment has been effective against the oomycete Phytophthora nicotianae. nih.govnih.govfrontiersin.org
The induction of disease resistance by MOS is a multifaceted process that involves not only the production of phytoalexins but also other defense responses such as stomatal closure and the hypersensitive response (HR), which leads to localized cell death to prevent the spread of pathogens. nih.gov The upregulation of defense-related genes and the accumulation of phytoalexins confirm that MOS can induce both local and systemic resistance against a range of pathogens. nih.gov
The following table details the expression of defense-related genes in response to MOS treatment in different plant models.
| Gene | Plant Model | Signaling Pathway Association | Observed Response |
|---|---|---|---|
| PR-1a | Tobacco, Rice | Salicylic Acid (SA) | Upregulated expression |
| LOX | Tobacco, Rice | Jasmonic Acid (JA) | Upregulated expression |
Applications and Translational Research of Mannan Oligosaccharides <10kda in Non Clinical Contexts
Enhancing Animal Health and Performance in Livestock and Aquaculture
Dietary supplementation with MOS has been investigated in poultry and swine to improve performance and health. In poultry, studies have shown that MOS can have a positive effect on body weight gain and feed conversion ratio. researchgate.net It is believed to support digestion and immunity, potentially achieving results comparable to those of antibiotic growth promoters. researchgate.net Research indicates that MOS may also improve egg production and weight in laying hens. researchgate.net
In swine, MOS supplementation has shown benefits during critical production periods, such as for sows in late gestation and lactation, and for weaned piglets. mdpi.com Supplementing sow diets has been linked to improved growth rates in their piglets. cabidigitallibrary.orgmdpi.com Studies have also reported that MOS can enhance the specific immune response in weaned pigs, for instance by increasing virus neutralization after immunization. mdpi.com Furthermore, research suggests that adding MOS to the diets of sows and/or their offspring can improve piglet immunity by modulating intestinal bacteria and suppressing inflammation. nih.gov In some cases, MOS has been associated with reduced pre-weaning mortality and a quicker return to estrus for sows post-weaning. cabidigitallibrary.org
Table 1: Summary of MOS Dietary Supplementation Research in Poultry and Swine
| Animal Model | Research Finding | Reference(s) |
|---|---|---|
| Poultry | Potential to achieve similar performance trends as antibiotic growth promoters. | researchgate.net |
| Positive effects on bodyweight gain and feed conversion ratio. | researchgate.net | |
| Improved egg weight and production. | researchgate.net | |
| Decreased counts of Staphylococcus and coliforms in meat. | nih.gov | |
| Swine | Supplementation in sow diets improved piglet growth rates. | cabidigitallibrary.orgmdpi.com |
| Enhanced specific immune response and virus neutralization in weaned pigs. | mdpi.com | |
| Improved piglet immunity and regulated intestinal bacteria when added to sow and/or piglet diets. | nih.gov | |
| Reduced pre-weaning mortality and quicker return to estrus in sows. | cabidigitallibrary.org | |
| Tended to alleviate heat stress effects in sows. | nih.gov |
The use of MOS in aquaculture feeds has gained significant attention for its potential to improve gut health, modulate the intestinal microbiome, and enhance the innate immune response in fish and shrimp. globalseafood.org Studies have demonstrated that MOS can act as a prebiotic, promoting the growth of beneficial bacteria like Lactobacillus and Bifidobacterium. globalseafood.orgfrontiersin.org
In Pacific white shrimp (Penaeus vannamei), dietary MOS has been shown to improve growth performance and increase survival rates, particularly when challenged with pathogens like Vibrio parahaemolyticus. globalseafood.orgnih.gov Research also indicates that MOS can enhance the organism's antioxidant capacity and immunity, improve intestinal health, and even reduce the abundance of certain antibiotic resistance genes. frontiersin.orgnih.gov Similar positive effects on growth, survival, and immune competence have been reported in the black tiger prawn (Penaeus monodon). researchgate.net
In various fish species, MOS supplementation has yielded promising results. Studies in golden pompano (Trachinotus ovatus) found that MOS improved specific growth rates and enhanced tolerance to low salinity stress and bacterial challenges. researchgate.netresearchgate.net In juvenile hybrid grouper, MOS was found to boost antioxidant capacity and non-specific immunity. researchgate.net Research on grass carp (B13450389) (Ctenopharyngodon idella) showed that dietary MOS could enhance skin barrier function and disease resistance against Aeromonas hydrophila. frontiersin.org Similarly, in blunt snout bream, MOS supplementation improved the survival rate upon infection, which was attributed to enhanced host bactericidal and antioxidative abilities. nih.gov
Table 2: Selected Research Findings on MOS in Aquatic Animal Nutrition
| Aquatic Species | Research Finding | Reference(s) |
|---|---|---|
| Pacific White Shrimp (P. vannamei) | Improved growth performance and survival against Vibrio parahaemolyticus. | globalseafood.org |
| Increased intestinal microvilli length and resistance to ammonia (B1221849) stress. | nih.gov | |
| Enhanced antioxidant capacity, immunity, and optimized intestinal microecology. | nih.gov | |
| Golden Pompano (T. ovatus) | Improved specific growth rates and tolerance to low salinity stress. | researchgate.netresearchgate.net |
| Enhanced antioxidant capacity and resistance to Vibrio disease and typhoon stress. | scholasticahq.com | |
| Grass Carp (C. idella) | Enhanced skin barrier function and disease resistance against Aeromonas hydrophila. | frontiersin.org |
| Blunt Snout Bream (M. amblycephala) | Increased survival rate upon infection and enhanced host bactericidal abilities. | nih.gov |
| Tropical Gar (A. tropicus) | Increased total length and activity of digestive enzymes. | mdpi.com |
A key mechanism behind the benefits of MOS supplementation is its positive influence on the structure and function of the gastrointestinal tract. ohly.comnih.gov Research across various animal species has shown that MOS can lead to significant improvements in gut morphology. In Pacific white shrimp, for example, transmission electron microscopy analysis revealed that MOS supplementation could significantly increase the length of intestinal microvilli, thereby expanding the surface area available for nutrient absorption. nih.gov Similarly, in Nile tilapia, dietary MOS was found to increase intestinal fold height. researchgate.net
Beyond structural changes, MOS also affects digestive physiology. Studies have shown it can modulate the activity of digestive enzymes. In tropical gar larvae, the activity of trypsin increased with MOS supplementation, and leucine (B10760876) aminopeptidase (B13392206) activity also rose at higher inclusion levels. mdpi.com In juvenile striped catfish, dietary MOS was reported to influence digestive enzymes and gut morphology. nih.gov
In ruminants like sheep, MOS has been found to improve the apparent digestibility of dry matter, organic matter, and fiber components of their diet. nih.govnih.gov While it was once believed that oligosaccharides would be degraded by ruminal microbes, studies confirm they can exert beneficial effects, improving nutrient retention and antioxidant abilities. nih.gov In monogastric animals, MOS is known to promote the integrity of the gastrointestinal tract, which is crucial for both nutrient digestion and defense against pathogens. nih.govresearchgate.net
Role as Plant Biostimulants and Elicitors in Agricultural Systems
In agriculture, mannan (B1593421) oligosaccharides are emerging as valuable tools for enhancing crop health and resilience. They function as plant biostimulants and elicitors, triggering innate plant defense mechanisms. nih.gov
Oligosaccharides, including MOS, can act as damage-associated molecular patterns (DAMPs), which are molecules released from plants upon damage that signal a threat and activate defense responses. nih.govnih.gov Research has shown that treatment with a mix of oligosaccharides can not only avoid growth inhibition sometimes associated with strong defense activation but may even promote plant growth. nih.gov The activation of these defense pathways can prepare the plant to better withstand various environmental stressors. For example, one of the observed defense responses triggered by MOS is stomatal closure, which can help plants conserve water under stress conditions. nih.gov
The primary role of MOS as an elicitor is to prime the plant's immune system against pathogens. nih.gov When recognized by the plant, MOS can trigger a cascade of defense responses. Research on rice and tobacco demonstrated that MOS with a degree of polymerization of 2-6 can significantly enhance the generation of signaling molecules like intracellular calcium ions (Ca²⁺) and reactive oxygen species (ROS). nih.gov
This signaling leads to downstream defense events, including:
Phytoalexin Accumulation: In rice, MOS treatment led to the accumulation of antimicrobial compounds such as momilactone A and various phytocassanes. nih.gov
Upregulation of Defense Genes: MOS treatment has been shown to up-regulate defense-related genes, indicating the activation of systemic resistance against pathogens. nih.gov This may involve both salicylic (B10762653) acid (SA) and jasmonic acid (JA) dependent signaling pathways. nih.gov
Physical Barrier Reinforcement: Elicitors like MOS can induce callose deposition in plant cell walls, reinforcing them against pathogen penetration. nih.gov
These induced responses have been shown to confer resistance against specific pathogens. For instance, MOS treatment provided resistance in rice against Xanthomonas oryzae and in tobacco against Phytophthora nicotianae. nih.gov This strategy of using MOS to activate plant defenses is considered a valuable and promising approach for sustainable plant disease management. nih.gov
Biorefinery and Biomass Valorization Research
The pursuit of a circular bioeconomy has spurred intensive research into the valorization of agro-industrial residues, transforming low-value or waste streams into high-value bioproducts. Mannan oligosaccharides (MOS) with a molecular weight of less than 10kDa represent a significant opportunity in this domain. This section explores the research landscape of MOS (<10kDa) production within the context of biorefineries and biomass valorization, focusing on the conversion of agricultural byproducts and the integration of MOS production into larger lignocellulosic processing frameworks.
Conversion of Agro-Industrial Residues into Value-Added Mannan Oligosaccharides
A variety of agro-industrial residues are rich in mannans, making them ideal feedstocks for the production of MOS. These residues, often considered waste products, can be effectively converted into valuable MOS through enzymatic hydrolysis, a process that utilizes specific enzymes to break down the complex mannan polymers into smaller oligosaccharide chains.
Copra meal, the residue left after oil extraction from coconut, is a particularly promising source of mannan. mdpi.com Research has demonstrated the feasibility of producing MOS from copra meal through enzymatic hydrolysis using β-mannanase. osu.edu Studies have focused on optimizing the hydrolysis conditions to maximize the yield of MOS. For instance, one study identified optimal conditions for oligosaccharide production from defatted copra meal to be an enzyme concentration of 16.52 U/ml, a substrate concentration of 15%, and a reaction time of 12 hours, resulting in a maximum oligosaccharide yield of 14.41 ± 0.09 mg/ml. springerprofessional.de Another study reported a 36.7% conversion yield of copra meal mannan into β-MOS, with the resulting oligosaccharides ranging from dimers to hexamers. osu.edu Pre-treatment of the copra meal, such as sonication, has been shown to disrupt the surface of the material, leading to a better yield of MOS compared to untreated substrates. researchgate.net
Konjac, a plant tuber, is another significant source of mannan, specifically glucomannan (B13761562), which can be hydrolyzed to produce manno-oligosaccharides. springerprofessional.de Research has shown that enzymatic hydrolysis of konjac mannan using mannanase (B13387028) from Streptomyces lipmanii can yield oligosaccharides with a degree of polymerization of approximately three after a two-hour hydrolysis period. springerprofessional.deresearchgate.net The optimal conditions for this hydrolysis were found to be a pH of 7 and a temperature of 50°C. springerprofessional.deresearchgate.net
Other agro-industrial residues that can be utilized for MOS production include palm kernel cake, potato peel, rice straw, wheat straw, and corncob. researchgate.net The enzymatic conversion of these mannan-rich materials not only provides a valuable product in the form of MOS but also contributes to waste reduction and the creation of a more sustainable agricultural industry.
Interactive Data Table: Enzymatic Production of Mannan Oligosaccharides (<10kDa) from Various Agro-Industrial Residues
| Feedstock | Enzyme Source | Key Process Parameters | MOS Yield/Product Characteristics | Reference(s) |
| Defatted Copra Meal | Bacillus circulans NT 6.7 (β-mannanase) | Enzyme: 16.52 U/ml, Substrate: 15%, Time: 12 h, Temp: 50°C | 14.41 ± 0.09 mg/ml | springerprofessional.de |
| Copra Meal | Bacillus subtilis cAE24 (recombinant mannanase) | Sonication pre-treatment | Improved MOS yield compared to untreated | researchgate.net |
| Copra Meal | Bacillus licheniformis (BlMan26B) | Reaction time: 16 h, Initial copra meal: 400 mg/mL, Enzyme: 5 U/mL | 36.7% conversion yield; products ranged from dimers to hexamers | osu.edu |
| Konjac Powder | Streptomyces lipmanii (mannanase) | pH: 7, Temp: 50°C, Time: 2 h | Degree of polymerization of ~3 | springerprofessional.deresearchgate.net |
| Konjac Powder / Guar (B607891) Gum | Aspergillus niger (β-Mannanase) | Substrate: 15-25%, Temp: 53-57°C, pH: 6.0-7.0, Time: 2-5 h | High-purity mannan oligosaccharide | mdpi.com |
Integration of Mannan Oligosaccharide Production into Lignocellulosic Biorefineries
Lignocellulosic biorefineries aim to utilize all major components of plant biomass—cellulose (B213188), hemicellulose, and lignin (B12514952)—to produce a diverse range of products, including biofuels, biochemicals, and biomaterials. lbl.gov The integration of MOS (<10kDa) production into these biorefineries represents a key strategy for enhancing their economic viability and sustainability. This is primarily achieved through the valorization of the hemicellulose fraction, which is rich in mannans in many types of biomass. researchgate.net
For example, in a sugarcane bagasse biorefinery, the hemicellulose fraction, which constitutes 20-32% of the biomass, can be targeted for MOS production. researchgate.net A process could be designed where the bagasse is first subjected to a mild pre-treatment to solubilize the hemicellulose, which is then enzymatically hydrolyzed to yield MOS. The remaining cellulose-rich solid residue can then proceed to the main process line for conversion into glucose and subsequent fermentation to bioethanol. mdpi.com The lignin fraction can also be recovered and converted into other value-added products or used for energy generation within the facility. researchgate.net
The techno-economic analysis of such integrated biorefineries is crucial for their commercial implementation. springerprofessional.decetjournal.it While specific techno-economic models for biorefineries co-producing MOS and biofuels are still emerging, analyses of facilities producing other oligosaccharides, like xylo-oligosaccharides (XOS), demonstrate the potential economic benefits of valorizing the hemicellulose fraction. ualberta.ca These studies highlight that the co-production of high-value products alongside biofuels can significantly improve the profitability and reduce the economic risks associated with lignocellulosic biorefineries. osu.eduresearchgate.net
The downstream processing of the MOS-rich hydrolysate within an integrated biorefinery is another critical area of research. researchgate.net Strategies for the separation and purification of MOS from the complex hydrolysate mixture are necessary to meet the quality requirements for various applications. Membrane filtration and chromatographic techniques are being explored for their efficiency in isolating MOS with the desired molecular weight range (<10kDa). mdpi.com
Future Research Directions and Emerging Paradigms for Mannan Oligosaccharides <10kda
Development of Tailored Mannan (B1593421) Oligosaccharide Fractions for Specific Biological Activities
The broad classification of "mannan oligosaccharides" is giving way to a more nuanced understanding that biological activity is intrinsically linked to specific structural characteristics. Research is increasingly focused on isolating or synthesizing MOS fractions with defined structures to elicit targeted physiological responses. The degree of polymerization (DP), the type of glycosidic linkages (e.g., α-1,6, α-1,2, α-1,3), and the branching patterns are all critical determinants of function. nutritionyeast.comcabidigitallibrary.org
Bioactive oligosaccharides often possess a low to moderate degree of polymerization, typically between two and six mannose units. nih.gov Studies have demonstrated that even subtle variations in structure can lead to significant differences in biological effects. For example, low-molecular-weight (LMW) MOS fractions with a higher proportion of oligomers in the DP 2–4 range have shown different bacterial inhibition profiles compared to higher-molecular-weight fractions with more oligomers in the DP 5–12 range. nih.gov This suggests that LMW-MOS may be more effective against certain pathogens like Klebsiella pneumoniae. nih.gov The hypothesis that the receptor for these molecules may be an oligosaccharide rather than a monosaccharide is supported by findings that mannosides can have stronger inhibitory effects on bacterial binding than D-mannose alone. cabidigitallibrary.org
Future research will concentrate on producing highly purified MOS fractions and correlating their specific structures with distinct outcomes, such as immunomodulation, pathogen inhibition, or prebiotic activity. This will enable the development of "designer" MOS products for specific applications in animal and human health.
Table 1: Structure-Activity Relationship of Mannan Oligosaccharide Fractions
| MOS Fraction Characteristic | Observed Biological Activity | Reference |
|---|---|---|
| Low Molecular Weight (LMW) / Low Degree of Polymerization (DP 2-6) | Generally associated with higher bioactivity. | nih.gov |
| Higher proportion of DP 2-4 | Effective inhibition of Klebsiella pneumoniae. | nih.gov |
| Higher proportion of DP 5-12 | Inhibition of Escherichia coli K12. | nih.gov |
| Specific mannoside structures | Better inhibition of E. coli binding compared to D-mannose monomer. | cabidigitallibrary.org |
Exploration of Novel Mannan Sources and Sustainable Production Technologies
The conventional sources of MOS, primarily the cell walls of Saccharomyces cerevisiae, are being expanded to include a variety of novel and sustainable alternatives. The concept of a circular economy is driving the exploration of agricultural and industrial byproducts as valuable raw materials. nih.gov
Novel Sources: Agro-industrial wastes are a rich and largely untapped source of mannans. These include:
Copra meal: A byproduct of coconut processing. nih.govmdpi.com
Palm kernel cake: A residue from palm oil extraction. mdpi.com
Konjac glucomannan (B13761562): Derived from the konjac plant. researchgate.netresearchgate.net
Gleditsia microphylla (honey locust) gum: A plant-based galactomannan (B225805). researchgate.net
Spent coffee grounds: A widely available waste product. researchgate.net
Sustainable Production Technologies: The methods for producing MOS are also evolving to be more efficient and environmentally friendly.
Enzymatic Hydrolysis: This is considered a highly effective and eco-friendly approach. nih.gov It utilizes specific enzymes, such as β-mannanases, to break down complex mannans into smaller oligosaccharides. mdpi.commdpi.com Immobilizing these enzymes on substrates like calcium alginate allows for their reuse, making the process more economically feasible. mdpi.com
Metabolic Engineering: A cutting-edge approach involves engineering microorganisms like Bacillus subtilis to produce LMW mannans directly. nih.gov By designing and inserting a de novo mannan synthetic pathway and redirecting carbon flux within the cell, researchers have achieved significant yields of LMW mannans (average MW 6.37 kDa), offering a highly controlled and scalable production platform. nih.gov
Physicochemical Methods: Scalable technologies such as hydrothermal and acid hydrolysis processing are being optimized as cost-effective alternatives to enzymatic methods for breaking down yeast mannans. ucp.pt
Advanced Modeling and Bioinformatic Approaches for Predicting Mannan Oligosaccharide Functionality
Predicting the biological activity of MOS based on its structure is a key area for future development. Advanced computational tools are emerging to bridge the gap between chemical structure and biological function. qima-lifesciences.com While still a nascent field for oligosaccharides specifically, methodologies developed for other natural products provide a clear roadmap.
Machine learning and artificial intelligence (AI) are being used to create predictive models. nih.govnih.gov These approaches involve training classifiers on large datasets of known molecules and their associated biological activities. For MOS, this would involve creating databases that link specific structural features (DP, linkages, branching, and even 3D conformation) to functional outcomes (e.g., antibacterial, antifungal, or immunomodulatory effects). nih.gov
These in silico models can rapidly screen virtual libraries of MOS structures to prioritize candidates for synthesis and in vitro testing, dramatically accelerating the discovery process. qima-lifesciences.com By identifying the key molecular features associated with a desired activity, this approach minimizes the bottlenecks of traditional discovery pipelines and enables a more rational design of functional oligosaccharides. nih.gov
Synergistic Effects of Mannan Oligosaccharides with Other Bioactive Compounds
The efficacy of MOS (<10kDa) can be significantly enhanced when used in combination with other bioactive compounds. This synergy is a promising area of research, with studies demonstrating improved outcomes in various applications.
With Organic Acids: Combining MOS with organic acids (such as formic, propionic, and acetic acid) has been shown to improve nitrogen retention and weight gain in weaned piglets. researchgate.net In Japanese quail, this combination improved feed conversion ratios and gut health by increasing intestinal villus height and reducing bacterial load, proving to be a potential alternative to antibiotics. scispace.comresearchgate.net
With Other Prebiotics and Plant Extracts: In ruminant nutrition, MOS combined with onion peel extract improved in vitro fermentation, leading to higher production of beneficial volatile fatty acids. mdpi.comnih.gov This synergy suggests that combining different types of bioactive carbohydrates or plant compounds can modulate gut microflora more effectively than single ingredients.
With Probiotics: The combination of MOS as a prebiotic with beneficial bacteria (probiotics) is a well-established concept for improving gut health. colab.ws
With Antibiotics: Emerging research shows that MOS can potentiate the effects of conventional antibiotics. nih.gov For instance, LMW-MOS was found to significantly enhance the efficacy of the antibiotic ceftazidime (B193861) against K. pneumoniae. researchgate.net One proposed mechanism is the disruption of bacterial biofilms, which allows antibiotics greater access to the pathogens. nih.gov This suggests a role for MOS in strategies to combat antimicrobial resistance.
Table 2: Examples of Synergistic Effects of Mannan Oligosaccharides with Other Compounds
| Combined Compound | Model/System | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Organic Acids (acetic, propionic, formic) | Weaned Piglets | Increased nitrogen intake and retention, greater weight gain. | researchgate.net |
| Organic Acid Salts | Japanese Quail | Improved feed conversion, increased villus height, reduced gut bacterial load. | scispace.com |
| Onion Peel Extract | In Vitro Rumen Fermentation | Increased production of total volatile fatty acids. | mdpi.comnih.gov |
| Ceftazidime (Antibiotic) | In Vitro Bacterial Culture | Potentiated antibiotic activity against Klebsiella pneumoniae. | nih.govresearchgate.net |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Non-Human Models
To fully elucidate the complex biological effects of MOS, research is moving toward a systems biology approach. This involves integrating data from multiple "omics" platforms to build a comprehensive picture of the molecular and physiological responses to MOS supplementation in non-human models like mice, flies, or zebrafish. nih.govharvard.edu The integration of genomics, transcriptomics, proteomics, and metabolomics provides insights that cannot be achieved by studying each layer in isolation. mdpi.comresearchgate.net
For example, studies have begun to use these integrated approaches to understand how MOS impacts host physiology:
Genomics and Metabolomics: Research in mice has shown that MOS supplementation can promote skeletal muscle hypertrophy. nih.gov This effect was linked to MOS-induced shifts in the gut microbiome (metagenomics) and subsequent changes in microbial metabolites, particularly an increase in decanoic acid (metabolomics). nih.govresearchgate.net
Proteomics and Transcriptomics: The altered metabolite profile was then linked to the activation of key signaling pathways involved in muscle growth (e.g., PI3K/Akt), which can be studied through proteomics (protein levels and activation) and transcriptomics (gene expression). nih.gov Network analysis of gene expression data from broiler chickens supplemented with MOS has identified that the top affected biological functions include protein synthesis, carbohydrate metabolism, and free radical scavenging. researchgate.net
By using non-human models, researchers can conduct longitudinal studies to track these changes over time and establish causal relationships between MOS intake, gut microbiome modulation, and host physiological outcomes. nih.govnih.gov This multi-omics strategy is critical for building detailed mechanistic models of how LMW-MOS functions in vivo. nih.govnih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying mannan oligosaccharides (MOS) with molecular weight (MW) <10 kDa in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) using a SUGAR SP0810 column at 80°C is a validated method for MOS quantification. Deionized water as an eluent (1.0 mL/min flow rate) and external standards (e.g., Megazyme MOS) ensure reproducibility. Complementary techniques like thin-layer chromatography (TLC) can monitor enzymatic degradation products . For statistical validation, use one-tailed t-tests in Excel to compare sugar-end data across experimental groups .
Q. How can enzymatic hydrolysis be optimized to produce MOS with controlled degrees of polymerization (DP) and linkage specificity?
- Methodological Answer : Use β-1,4-mannanases from microbial sources (e.g., Escherichia coli) under controlled pH and temperature. Pre-incubate substrates (e.g., 0.5% mannans) with 1 U of enzyme in sodium phosphate buffer (pH 7.0) at 30°C. Monitor hydrolysis kinetics via TLC or HPLC-ELSD to terminate reactions at desired DP. Adjust enzyme-to-substrate ratios and incubation times to favor specific β-1,4 linkages .
Q. What structural characterization techniques are essential for confirming β-1,4-mannosidic linkages in MOS?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., - and -NMR) is critical for linkage confirmation. Compare spectra with databases like Glycoconj J. (e.g., Imberty et al., 1990). Mass spectrometry (MS) with collision-induced dissociation (CID) can validate DP and fragmentation patterns. Cross-reference with synthetic standards if available .
Advanced Research Questions
Q. What strategies address low yields in chemical synthesis of β-1,4-mannooligosaccharides with MW <10 kDa?
- Methodological Answer : Employ 2-oxoglycosyl donors to improve stereoselectivity in β-mannosidic bond formation. Use temporary protecting groups (e.g., benzylidene) and catalytic systems like p-TolSCl/AgOTf for enhanced glycosylation efficiency. Purify intermediates via size-exclusion chromatography (SEC) to remove truncated products .
Q. How can researchers resolve contradictions between in vitro bioactivity assays and in vivo studies of MOS immunomodulatory effects?
- Methodological Answer : Address bioavailability differences by simulating gastrointestinal conditions (e.g., pH, digestive enzymes) in vitro. Use isotopic labeling (e.g., -MOS) to track absorption and metabolism in animal models. Compare cytokine profiles (e.g., IL-10, TNF-α) across both systems to identify confounding factors like gut microbiota interactions .
Q. What experimental designs minimize confounding variables when studying MOS-mediated gut microbiota modulation?
- Methodological Answer : Use germ-free murine models to isolate MOS effects from endogenous microbiota. Pair with metagenomic sequencing (16S rRNA) and short-chain fatty acid (SCFA) profiling. Control for diet-induced variations by standardizing feed composition (e.g., 40% carbohydrate diets) and MOS dosage (e.g., 10 g/kg feed) .
Q. How can researchers validate the purity of MOS fractions obtained via membrane filtration (<10 kDa cut-off)?
- Methodological Answer : Combine SEC with multi-angle light scattering (MALS) to assess MW distribution. Validate purity via MALDI-TOF MS to detect trace contaminants (e.g., mannoproteins). Cross-check with HPLC-ELSD retention times of reference standards .
Q. What computational models predict MOS interactions with immune receptors like TLR4 or DC-SIGN?
- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with crystal structures of TLR4 (PDB: 3FXI) or DC-SIGN (PDB: 1SL4). Validate predictions via surface plasmon resonance (SPR) to measure binding affinities. Compare with NMR-based epitope mapping for structural corroboration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
